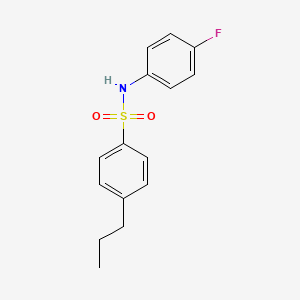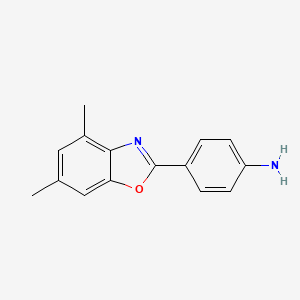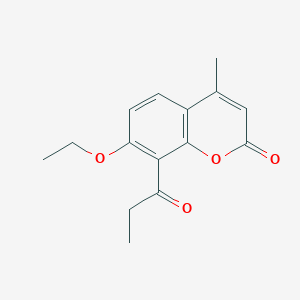
N-(4-fluorophenyl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-propylbenzenesulfonamide, also known as FPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPB belongs to the class of sulfonamide compounds and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-propylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and fluid secretion. N-(4-fluorophenyl)-4-propylbenzenesulfonamide has also been shown to inhibit the activity of certain ion channels and receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the inhibition of ion channels and receptors, and the induction of apoptosis in cancer cells. In addition, N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to reduce inflammation in animal models and has neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-4-propylbenzenesulfonamide in lab experiments is that it is a relatively stable compound and can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-4-propylbenzenesulfonamide, including further studies on its mechanism of action, its potential therapeutic applications in various diseases, and the development of more potent and selective analogs. In addition, N-(4-fluorophenyl)-4-propylbenzenesulfonamide may have potential applications in the field of drug delivery, as it has been shown to inhibit the activity of certain transporters in the body. Overall, N-(4-fluorophenyl)-4-propylbenzenesulfonamide is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
N-(4-fluorophenyl)-4-propylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. Other methods include the reaction of 4-fluoroaniline with 4-propylbenzenesulfonyl isocyanate and the reaction of 4-fluoroaniline with 4-propylbenzenesulfonyl azide.
Scientific Research Applications
N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(4-fluorophenyl)-4-propylbenzenesulfonamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. In addition, N-(4-fluorophenyl)-4-propylbenzenesulfonamide has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-2-3-12-4-10-15(11-5-12)20(18,19)17-14-8-6-13(16)7-9-14/h4-11,17H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAKWQDKGGGVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-propylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)

![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)


![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)
![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
